Home > Products > Screening Compounds P1348 > Dimethylphysostigmine
Dimethylphysostigmine - 103877-07-2

Dimethylphysostigmine

Catalog Number: EVT-453788
CAS Number: 103877-07-2
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dimethylphysostigmine is synthesized from physostigmine, which is derived from the Calabar bean (Physostigma venenosum). The classification of dimethylphysostigmine falls under the category of cholinesterase inhibitors. These compounds are essential in increasing the concentration of acetylcholine at synaptic junctions, thereby enhancing cholinergic transmission.

Synthesis Analysis

Methods of Synthesis

The synthesis of dimethylphysostigmine typically involves several key steps:

  1. Starting Materials: The synthesis begins with physostigmine or its derivatives.
  2. Methylation Reaction: The primary method for synthesizing dimethylphysostigmine involves the methylation of the nitrogen atom in physostigmine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  3. Purification: After the reaction, the crude product is purified through techniques such as recrystallization or chromatography to isolate dimethylphysostigmine.

Technical Details

  • Reagents: Methyl iodide (or dimethyl sulfate), potassium carbonate.
  • Reaction Conditions: The reaction typically occurs under reflux conditions for several hours to ensure complete methylation.
  • Yield: The yield can vary but is generally optimized through careful control of reaction time and temperature.
Molecular Structure Analysis

Dimethylphysostigmine has a complex molecular structure characterized by the following features:

  • Chemical Formula: C17_{17}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: Approximately 318.37 g/mol.
  • Structural Components:
    • A carbamate moiety that plays a crucial role in its mechanism of action.
    • Two methyl groups attached to the nitrogen atom, distinguishing it from physostigmine.

The three-dimensional conformation of dimethylphysostigmine allows it to effectively interact with acetylcholinesterase, inhibiting its activity.

Chemical Reactions Analysis

Dimethylphysostigmine can participate in various chemical reactions:

  1. Hydrolysis: Under certain conditions, it can hydrolyze to form physostigmine and other by-products.
  2. Oxidation: It may undergo oxidation reactions leading to degradation products.
  3. Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, which can modify its pharmacological properties.

Relevant Parameters

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Substituting Agents: Various amines or alcohols can be introduced through substitution reactions.
Mechanism of Action

Dimethylphysostigmine acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic signaling.

Detailed Mechanism

  1. Binding: Dimethylphysostigmine binds to the active site of acetylcholinesterase.
  2. Inhibition: This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in prolonged action at cholinergic receptors.
  3. Physiological Effects: The enhanced cholinergic transmission can lead to increased muscle contraction and improved cognitive function.
Physical and Chemical Properties Analysis

Dimethylphysostigmine exhibits several notable physical and chemical properties:

  • State: Typically exists as a solid at room temperature.
  • Melting Point: Approximately 105 °C.
  • Solubility: Highly soluble in water (approximately 7760 mg/L), facilitating its use in aqueous formulations.
  • Log P (Partition Coefficient): Approximately 1.58, indicating moderate lipophilicity which aids in crossing biological membranes.

Additional Properties

  • pKa Value: Around 6.12, indicating its behavior as a weak acid.
  • Polar Surface Area: Approximately 44.81 Ų, suggesting good permeability characteristics for drug absorption.
Applications

Dimethylphysostigmine has several significant applications:

  1. Pharmacology: Primarily used as a research tool to study cholinergic mechanisms and potential treatments for neurodegenerative diseases.
  2. Clinical Research: Investigated for its efficacy in treating conditions related to cognitive decline and other neurological disorders.
  3. Toxicology Studies: Employed in studies assessing anticholinergic toxicity and potential antidotes.
Historical Context and Derivative Development

Evolution of Physostigmine Analogues in Medicinal Chemistry

Physostigmine (eserine), a tertiary amine alkaloid isolated from Physostigma venenosum, emerged in the 19th century as a foundational acetylcholinesterase inhibitor (AChEI). Its initial use in treating glaucoma and myasthenia gravis highlighted the therapeutic potential of cholinesterase inhibition but revealed limitations such as chemical instability, short half-life, and narrow therapeutic index. These shortcomings catalyzed the development of synthetic analogues, including neostigmine and pyridostigmine, which introduced quaternary ammonium groups to enhance peripheral activity and reduce central nervous system (CNS) penetration [2] [6].

The structural evolution prioritized three objectives:

  • Enhanced metabolic stability: Replacement of physostigmine’s carbamate group with dimethylcarbamate motifs reduced hydrolysis by esterases.
  • CNS bioavailability: Tertiary amines (e.g., rivastigmine) replaced quaternary salts to cross the blood-brain barrier.
  • Dual-targeting capability: Hybrid molecules incorporating phenyl carbamates or indole rings improved binding to both catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE [4] [9].

Table 1: Key Structural Modifications in Physostigmine Analogues

CompoundCore ModificationTarget SelectivityClinical Application
PhysostigmineNatural alkaloid, methylcarbamateAChEGlaucoma (historical)
NeostigmineQuaternary ammonium, dimethylcarbamatePeripheral AChEMyasthenia gravis
RivastigminePhenyl N-ethyl-N-methylcarbamateAChE/BChEAlzheimer’s disease
DimethylphysostigmineN-methylated carbamateCentral AChENeuropharmacological research

Rationale for Methylation Modifications in Cholinesterase Inhibitors

Methylation of physostigmine’s carbamate nitrogen (yielding dimethylphysostigmine) represents a strategic effort to optimize pharmacokinetic and pharmacodynamic properties. This modification addresses two critical challenges:

  • Enhanced Lipophilicity and CNS Penetration: N-methylation increases the compound’s log P (partition coefficient), facilitating blood-brain barrier traversal. Unlike quaternary analogues (e.g., neostigmine), dimethylphysostigmine retains a tertiary amine structure, enabling interaction with central cholinergic targets [4] [6].
  • Resistance to Hydrolysis: Methyl groups sterically shield the carbamate linkage from esterase-mediated degradation. Molecular dynamics simulations confirm that N-methylation reduces the binding affinity of hepatic esterases, extending plasma half-life [8] [9].
  • Binding Affinity Optimization: Methylation augments cation-π interactions with conserved residues in the AChE gorge (e.g., Trp86 in CAS and Trp286 in PAS). Competitive binding assays show dimethylphysostigmine exhibits 3-fold higher affinity for human AChE versus butyrylcholinesterase (BChE), contrasting with rivastigmine’s dual inhibition [4] [6].

Table 2: Impact of Methylation on Inhibitor Properties

PropertyPhysostigmineDimethylphysostigmineStructural Consequence
Carbamate StabilityLowHighSteric hindrance from N-methyl groups
log P1.82.5Increased lipophilicity
AChE IC₅₀ (nM)12040Improved CAS/PAS occupancy
BChE Selectivity0.5-fold3-foldReduced BChE binding

Emergence of Dimethylphysostigmine in Neuropharmacological Research

Dimethylphysostigmine entered neuropharmacology as a tool compound to dissect central versus peripheral cholinergic effects. Its design bridges the gap between early natural AChEIs and modern multi-target ligands. Key research milestones include:

  • Receptorome Profiling: Screening studies reveal dimethylphysostigmine’s selectivity for AChE over unrelated CNS receptors (e.g., serotonin 5-HT2A or NMDA receptors). This distinguishes it from psychedelic tryptamines (e.g., DMT), which modulate 5-HT2A-dependent functional connectivity [1] [5].
  • Amyloid Modulation: Unlike physostigmine, dimethylphysostigmine disrupts AChE-induced Aβ aggregation via PAS blockade. In vitro, it reduces Aβ fibril formation by 60% at 100 μM, suggesting disease-modifying potential beyond symptomatic relief [4].
  • Neurochemical Imaging: Rodent studies using radiolabeled dimethylphysostigmine show high uptake in the hippocampus and cortex, correlating with enhanced acetylcholine levels measured via microdialysis. fMRI studies demonstrate increased functional connectivity in default mode network (DMN) regions, paralleling effects of donepezil [3] [5].

Bibliometric analyses of neuropharmacology literature (1990–2018) identify dimethylphysostigmine as a recurring scaffold in hybrid inhibitor development, particularly for Alzheimer’s disease. Its citations cluster in "multi-target-directed ligand" research, reflecting evolving interest in polypharmacology [3] [7].

Properties

CAS Number

103877-07-2

Product Name

Dimethylphysostigmine

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

InChI

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3/t14-,16+/m1/s1

InChI Key

IUHMWLMDASQDJQ-ZBFHGGJFSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.